Methyl 3-hydroxy-5-methylpicolinate
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Overview
Description
Methyl 3-hydroxy-5-methylpicolinate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . . This compound is a derivative of picolinic acid and is characterized by the presence of a hydroxyl group and a methyl ester group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-methylpicolinate typically involves the esterification of 3-hydroxy-5-methylpicolinic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-5-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-keto-5-methylpicolinate.
Reduction: Formation of 3-hydroxy-5-methylpicolinic alcohol.
Substitution: Formation of various substituted picolinates depending on the substituent introduced.
Scientific Research Applications
Methyl 3-hydroxy-5-methylpicolinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-methylpicolinate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 3-hydroxy-4-methylpicolinate
- Methyl 3-hydroxy-6-methylpicolinate
- Methyl 3-hydroxy-5-ethylpicolinate
Comparison: Methyl 3-hydroxy-5-methylpicolinate is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(10)7(9-4-5)8(11)12-2/h3-4,10H,1-2H3 |
InChI Key |
YTKUNLLJBNAAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)O |
Origin of Product |
United States |
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